
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride is a chiral compound with a pyrrolidine ring substituted at the third position by an isopropyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Substitution Reaction: An isopropyl group is introduced at the third position of the pyrrolidine ring through a substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the substituted pyrrolidine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines.
Mécanisme D'action
The mechanism of action of (3S)-3-(propan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The isopropyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(propan-2-yl)pyrrolidine hydrochloride: The enantiomer of the compound with different stereochemistry.
(3S)-3-(methyl)pyrrolidine hydrochloride: A similar compound with a methyl group instead of an isopropyl group.
(3S)-3-(ethyl)pyrrolidine hydrochloride: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(3S)-3-propan-2-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXLFEQWPFPEEX-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)
![1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B2867516.png)
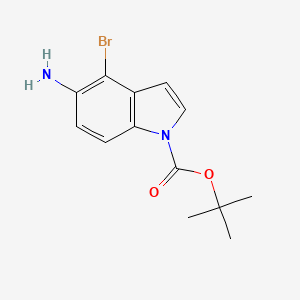
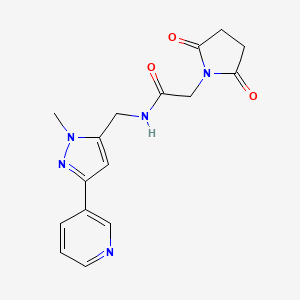
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2867520.png)

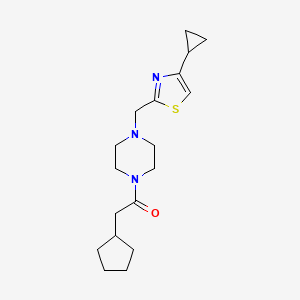

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)
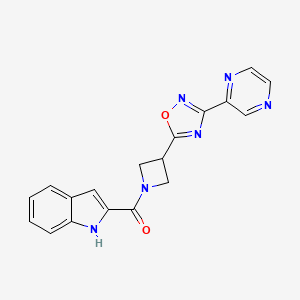
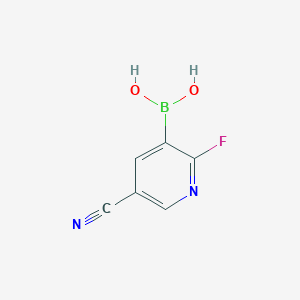
![ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate](/img/structure/B2867533.png)
![N-{2-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2867535.png)
![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)
